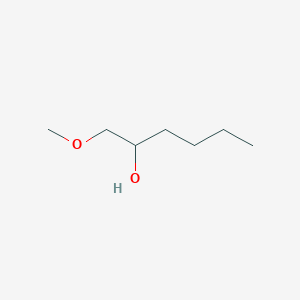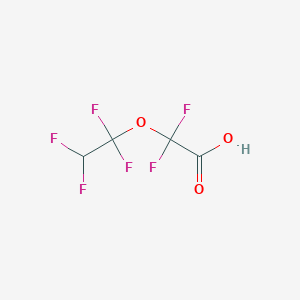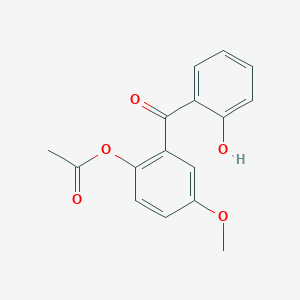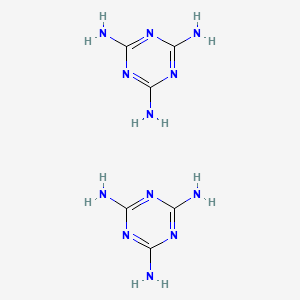
1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is slightly soluble in water. Melamine is widely used in the production of melamine resins, which are known for their durability and heat resistance. These resins are used in a variety of applications, including laminates, adhesives, and coatings .
Métodos De Preparación
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods:
Trimerization of Cyanamide: This method involves the trimerization of cyanamide (H₂NCN) under heat and pressure to form melamine.
Reaction with Urea: Another common method is the reaction of urea with ammonia at high temperatures, which produces melamine and carbon dioxide as by-products.
Industrial Production: Industrially, melamine is produced by heating urea in the presence of catalysts.
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions:
Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates and adhesives.
Substitution Reactions: It can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Oxidation and Reduction: Melamine can be oxidized to form cyanuric acid, and it can also be reduced under certain conditions.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds and its reactivity with formaldehyde. In the formation of melamine-formaldehyde resins, melamine reacts with formaldehyde to form a network of cross-linked polymers, which gives the resins their characteristic durability and heat resistance . Additionally, melamine’s high nitrogen content makes it useful in the production of flame retardants, as it releases nitrogen gas when burned, which helps to extinguish flames .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-triamine is unique among similar compounds due to its high nitrogen content and its ability to form durable resins. Similar compounds include:
Cyanuric Acid: This compound is structurally similar to melamine but contains hydroxyl groups instead of amino groups.
Cyanuric Chloride: This compound contains chlorine atoms and is used as an intermediate in the synthesis of herbicides and dyes.
Guanamine: Similar to melamine, guanamine contains amino groups and is used in the production of resins and adhesives.
Propiedades
Fórmula molecular |
C6H12N12 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6/c2*4-1-7-2(5)9-3(6)8-1/h2*(H6,4,5,6,7,8,9) |
Clave InChI |
HCITUYXHCZGFEO-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


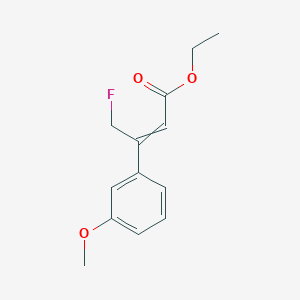

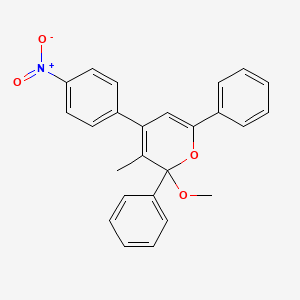
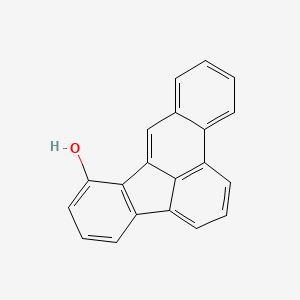
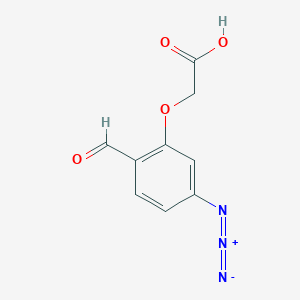
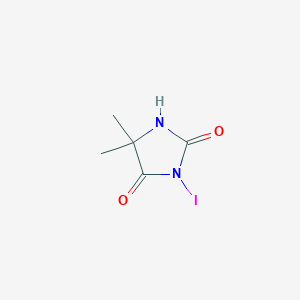

![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
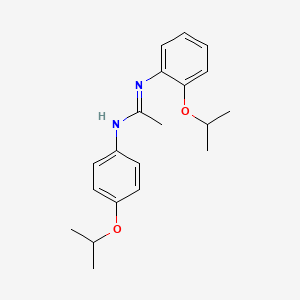
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
